An In-depth Technical Guide to 4-Chloro-7-fluoroquinoline: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 4-Chloro-7-fluoroquinoline: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-7-fluoroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Within this important class of heterocycles, 4-Chloro-7-fluoroquinoline has emerged as a particularly valuable building block for the synthesis of novel drug candidates.
This technical guide provides a comprehensive overview of 4-Chloro-7-fluoroquinoline, detailing its chemical structure, molecular weight, synthesis, and spectroscopic characterization. Furthermore, it explores its applications in drug discovery, offering insights for researchers engaged in the development of new therapeutic agents.
Core Molecular Attributes of 4-Chloro-7-fluoroquinoline
4-Chloro-7-fluoroquinoline is a disubstituted quinoline with a chlorine atom at the 4-position and a fluorine atom at the 7-position. These substitutions are critical to its utility as a synthetic intermediate. The chlorine atom at the 4-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups, while the fluorine atom at the 7-position can modulate the electronic properties and metabolic stability of derivative compounds.
Chemical Structure and Molecular Weight
The fundamental properties of 4-Chloro-7-fluoroquinoline are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₅ClFN | |
| Molecular Weight | 181.59 g/mol | |
| CAS Number | 391-82-2 | [2] |
| Appearance | White solid | [3] |
| Melting Point | 73-77 °C | [3] |
digraph "4_Chloro_7_fluoroquinoline" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0.000,1.212!"]; C2 [label="C", pos="-1.200,0.612!"]; C3 [label="C", pos="-1.200,-0.612!"]; C4 [label="C", pos="0.000,-1.212!"]; C4a [label="C", pos="1.200,-0.612!"]; C5 [label="C", pos="2.400,-1.212!"]; C6 [label="C", pos="3.600,-0.612!"]; C7 [label="C", pos="3.600,0.612!"]; C8 [label="C", pos="2.400,1.212!"]; C8a [label="C", pos="1.200,0.612!"]; Cl [label="Cl", pos="0.000,-2.712!", fontcolor="#EA4335"]; F [label="F", pos="4.800,1.212!", fontcolor="#34A853"];
// Hydrogen nodes H2[label="H", pos="-2.140,1.082!"]; H3[label="H", pos="-2.140,-1.082!"]; H5[label="H", pos="2.400,-2.152!"]; H6[label="H", pos="4.540,-1.082!"]; H8 [label="H", pos="2.400,2.152!"];
// Bonds C2 -- N1; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;
// Double bonds N1 -- C8a [style=double]; C2 -- C3 [style=double]; C4 -- C4a [style=double]; C5 -- C6 [style=double]; C7 -- C8 [style=double];
// Substituent bonds C4 -- Cl; C7 -- F;
// Hydrogen bonds C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; C8 -- H8; }
Caption: Chemical structure of 4-Chloro-7-fluoroquinoline.
Synthesis of 4-Chloro-7-fluoroquinoline: A Methodological Overview
The synthesis of 4-Chloro-7-fluoroquinoline can be approached through established methods for quinoline ring formation, followed by chlorination. A common and effective strategy involves a variation of the Gould-Jacobs reaction, starting from a suitably substituted aniline.
Caption: Generalized synthesis pathway for 4-Chloro-7-fluoroquinoline.
Representative Synthesis Protocol
The following protocol is a representative example for the synthesis of 4-Chloro-7-fluoroquinoline, based on established methodologies for analogous compounds.[4]
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate (EMME).
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Initial Reaction: Heat the mixture, which will lead to the formation of the corresponding acrylate intermediate.
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Cyclization: Add the acrylate intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to approximately 250 °C. This thermal cyclization results in the formation of the quinoline ring system.
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Workup and Isolation: After cooling, the reaction mixture is typically treated with a suitable solvent to precipitate the product. The crude 7-Fluoro-4-hydroxyquinoline can then be collected by filtration and purified by recrystallization.
Step 2: Chlorination to 4-Chloro-7-fluoroquinoline
-
Reaction Setup: In a well-ventilated fume hood, suspend 7-Fluoro-4-hydroxyquinoline in a minimal amount of a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the suspension.[4]
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Workup and Isolation: After cooling, the reaction mixture is cautiously quenched with ice water. The pH is then adjusted to neutral or slightly basic with a suitable base (e.g., sodium hydroxide solution), leading to the precipitation of the crude product.
-
Purification: The crude 4-Chloro-7-fluoroquinoline is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a white solid.
Spectroscopic Characterization
The identity and purity of synthesized 4-Chloro-7-fluoroquinoline are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Predicted chemical shifts for the aromatic protons of 4-Chloro-7-fluoroquinoline in DMSO-d₆ are as follows: δ 7.7 (m, 1H), 7.75 (d, 1H), 7.9 (m, 1H), 8.3 (m, 1H), 8.9 (d, 1H).[5]
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms. The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atoms attached to the electronegative chlorine and fluorine atoms will exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 4-Chloro-7-fluoroquinoline, the expected molecular ion peak [M]⁺ would be observed at m/z 181, with an isotopic peak [M+2]⁺ at m/z 183, characteristic of a monochlorinated compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 4-Chloro-7-fluoroquinoline will show characteristic absorption bands for C-Cl and C-F stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.
Applications in Drug Discovery
The 4-chloro-7-fluoroquinoline scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The chlorine atom at the 4-position is readily displaced by nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse side chains that can interact with specific biological targets.
Derivatives of 4,7-disubstituted quinolines have shown promising activity as:
-
Anticancer Agents: Novel 4,7-disubstituted quinoline derivatives have been synthesized and shown to possess potent antiproliferative activity against various human tumor cell lines.[6] Some of these compounds have been found to induce autophagy, a cellular process that can be modulated for cancer therapy.[6]
-
Antibacterial Agents: The quinoline core is central to the fluoroquinolone class of antibiotics. While 4-Chloro-7-fluoroquinoline itself is not an antibiotic, it serves as a key intermediate in the synthesis of more complex fluoroquinolone derivatives with potent antibacterial activity.[7]
-
Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine. 4-Chloro-7-fluoroquinoline can be used to generate novel analogs with potential activity against drug-resistant strains of malaria.
The fluorine atom at the 7-position is known to enhance the biological activity and improve the pharmacokinetic properties of many drug molecules. Its presence can increase metabolic stability by blocking sites of oxidative metabolism and can also influence binding affinity to target proteins.
Conclusion
4-Chloro-7-fluoroquinoline is a valuable and versatile building block in medicinal chemistry. Its well-defined chemical properties and reactivity, particularly the nucleophilic substitution at the 4-position, make it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery. The presence of the fluorine atom further enhances its appeal by offering a means to modulate the biological and pharmacokinetic profiles of the resulting molecules. The synthesis of this key intermediate is achievable through established synthetic routes, and its characterization relies on standard spectroscopic techniques. As the quest for novel and more effective therapeutic agents continues, the utility of 4-Chloro-7-fluoroquinoline in the design and synthesis of new drug candidates is likely to expand.
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